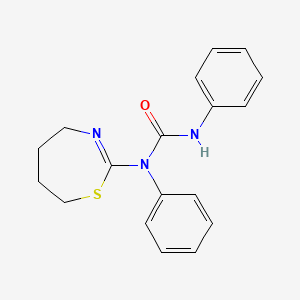![molecular formula C19H23N3O2S B5544795 N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)
N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15109816 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Corrosion Inhibitors
A study investigated the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy as corrosion inhibitors in acidic and oil medium environments. The synthesized compounds demonstrated significant corrosion prevention efficiencies, making them potential candidates for industrial applications in corrosion protection (Yıldırım & Çetin, 2008).
Antimicrobial Activity and Quantum Calculations
New sulphonamide derivatives, including those of the 2-bromo-N-(phenylsulfonyl)acetamide series, have been synthesized and tested for antimicrobial activity. The study also included quantum calculations to correlate experimental data with theoretical predictions, indicating these compounds' potential as antimicrobial agents (Fahim & Ismael, 2019).
Synthesis for Antimicrobial and Antiproliferative Activities
Research focusing on the synthesis of new heterocycles incorporating the antipyrine moiety has demonstrated their antimicrobial and antiproliferative activities. These compounds, including various derivatives of acetamide, have potential applications in developing new therapeutic agents (Bondock et al., 2008; Bondock et al., 2008).
Nucleophilic Aromatic Substitution in Synthesis
The rearrangement reaction of 3-halo-4-aminopyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products, showcases a method of modifying molecular structures for potential pharmaceutical applications. This process involves a two-carbon insertion via nucleophilic aromatic substitution (Getlik et al., 2013).
Inhibitors of PI3K/mTOR for Cancer Therapy
A study on the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) explored various heterocycles to improve metabolic stability. These findings are crucial for developing more effective cancer therapies (Stec et al., 2011).
Anticancer Drug Development
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its potential as an anticancer drug, including molecular docking analyses targeting the VEGFr receptor. This study indicates the compound's promising application in cancer therapy (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[(3S,4R)-1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)15-9-22(10-16(15)20-13(3)23)19(24)17-11-25-18(21-17)14-7-5-4-6-8-14/h4-8,11-12,15-16H,9-10H2,1-3H3,(H,20,23)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNGIZADVVDJR-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)
![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)
![4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B5544779.png)
![1-[(4aS,7aR)-1-(furan-3-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-ethylbutan-1-one](/img/structure/B5544787.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
